Product packaging for 1-Ethyl-5-iodo-4-nitro-1H-pyrazole(Cat. No.:)

1-Ethyl-5-iodo-4-nitro-1H-pyrazole

Cat. No.: B10901879
M. Wt: 267.02 g/mol
InChI Key: JQTWUIHPUIZUBP-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Chemistry and its Significance in Heterocyclic Science

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. numberanalytics.commdpi.com This structure imparts a unique combination of chemical reactivity and has made pyrazoles a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com First synthesized in the late 19th century, the study of pyrazoles has evolved significantly, revealing their importance in various scientific fields. numberanalytics.comnumberanalytics.com The pyrazole ring is aromatic and can exhibit tautomerism, which influences its reactivity and properties. numberanalytics.comnih.gov Pyrazoles are electron-rich systems and are reactive towards electrophiles, typically at the 4-position. numberanalytics.comglobalresearchonline.net

The Role of Substituted Pyrazoles in Modern Chemical Research

Substituted pyrazoles, which are pyrazole rings with various functional groups attached, are pivotal in modern chemical research. They serve as versatile scaffolds in the design and synthesis of new molecules with a wide array of applications. nih.govsciencegate.app These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The diverse biological activities of substituted pyrazoles, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focus of medicinal chemistry. numberanalytics.comsciencegate.appnih.gov Researchers continuously explore new synthetic methods to create novel substituted pyrazoles with enhanced or specific functionalities. mdpi.comnih.govnih.gov

Rationale for Investigating 1-Ethyl-5-iodo-4-nitro-1H-pyrazole

The specific arrangement of substituents in this compound makes it a compound of considerable research interest.

This pyrazole derivative possesses a distinct substitution pattern: an ethyl group at the N1 position, an iodo group at the C5 position, and a nitro group at the C4 position. evitachem.com This combination of an electron-donating ethyl group and electron-withdrawing nitro and iodo groups creates a unique electronic distribution within the pyrazole ring, influencing its reactivity and potential interactions with other molecules. The nitro group, in particular, can be bioreduced to form reactive intermediates. evitachem.com

The functional groups on this compound make it a valuable precursor for synthesizing more complex molecules. evitachem.com The iodine atom can be readily displaced in various cross-coupling reactions, allowing for the introduction of new functionalities at the C5 position. The nitro group can be reduced to an amino group, which can then participate in a wide range of chemical transformations, further expanding the molecular diversity accessible from this starting material.

While pyrazole chemistry is a well-established field, there are still gaps in the literature concerning the synthesis and properties of highly substituted and multi-functionalized pyrazole derivatives like this compound. Much of the existing research has focused on pyrazoles with simpler substitution patterns. nih.gov Therefore, a thorough investigation of this specific compound can provide valuable insights into the chemistry of complex pyrazoles and pave the way for the development of novel compounds with unique properties.

Research Objectives and Scope for Studies on this compound

The primary research objectives for studying this compound include:

Developing efficient and regioselective synthetic routes to this and related highly substituted pyrazoles.

Characterizing its physicochemical properties, including its crystal structure and spectroscopic data.

Exploring its reactivity, particularly the selective transformation of the iodo and nitro groups.

Investigating its potential as a building block in the synthesis of novel heterocyclic systems and functional materials.

The scope of these studies is confined to the fundamental chemical synthesis and characterization of the compound, without extending to biological or clinical applications.

Detailed Research Findings

PropertyValue
Molecular Formula C5H6IN3O2
Molecular Weight 267.02 g/mol
CAS Number 2171314-52-4

Table 1: Key Properties of this compound

The synthesis of substituted pyrazoles can be achieved through various methods, with the cyclocondensation of hydrazines and 1,3-dicarbonyl compounds being a common approach. mdpi.comevitachem.com For this compound, a potential synthetic strategy would involve the reaction of an appropriately substituted hydrazine (B178648) with a functionalized 1,3-dicarbonyl precursor, followed by iodination and nitration, or the use of pre-functionalized starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6IN3O2 B10901879 1-Ethyl-5-iodo-4-nitro-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

1-ethyl-5-iodo-4-nitropyrazole

InChI

InChI=1S/C5H6IN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3

InChI Key

JQTWUIHPUIZUBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])I

Origin of Product

United States

Synthetic Methodologies and Route Development for 1 Ethyl 5 Iodo 4 Nitro 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections for 1-Ethyl-5-iodo-4-nitro-1H-pyrazole

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the N-N and C-C bonds of the pyrazole (B372694) ring. This approach leads back to two key precursors: a functionalized hydrazine (B178648) derivative, specifically ethylhydrazine (B1196685), and a suitably substituted 1,3-dicarbonyl compound. The formation of the pyrazole ring is typically achieved through a cyclocondensation reaction between these two components.

Further disconnections involve the introduction of the iodo and nitro groups. These functionalizations can be performed either on the pre-formed pyrazole ring or on one of the precursors before the cyclization step. The choice of strategy depends on the reactivity of the intermediates and the desired regioselectivity. Direct functionalization of the pyrazole ring is a common approach, with electrophilic substitution reactions being particularly useful for introducing halogen and nitro groups.

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

Preparation of Functionalized Hydrazine Derivatives

Ethylhydrazine is a critical precursor for introducing the N-ethyl group onto the pyrazole ring. frontierspecialtychemicals.comontosight.ai It can be synthesized through various methods. One common approach is the direct ethylation of hydrazine. acs.org Another method involves the reaction of ethylamine (B1201723) with chloramine. A more recent and potentially more scalable method utilizes acetylhydrazine as a starting material, which is reacted with bromoethane (B45996) to form N-acetyl-N'-ethylhydrazine, followed by the removal of the acetyl group under acidic conditions to yield ethylhydrazine dihydrochloride. google.com Ethylhydrazine is also commercially available, often as a salt such as the hydrochloride or oxalate. frontierspecialtychemicals.comsigmaaldrich.com

Synthesis of Appropriately Substituted 1,3-Dicarbonyl Precursors

The 1,3-dicarbonyl precursor provides the carbon backbone for the pyrazole ring. The Knorr pyrazole synthesis, a classic method, utilizes the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.comgoogle.com For the synthesis of this compound, a precursor that can be readily functionalized is required. The choice of the 1,3-dicarbonyl compound will influence the substitution pattern on the final pyrazole ring. Common examples of 1,3-dicarbonyl compounds used in pyrazole synthesis include β-ketoesters and diketones. nih.govorganic-chemistry.org The synthesis of these precursors can be achieved through various established organic reactions, such as the Claisen condensation.

Direct Functionalization Approaches for the Pyrazole Ring of this compound

An alternative and often more direct route involves the functionalization of a pre-existing pyrazole ring. This strategy allows for the sequential introduction of the iodo and nitro groups.

Electrophilic Iodination Strategies

The introduction of an iodine atom onto the pyrazole ring is typically achieved through electrophilic iodination. Various iodinating agents and conditions have been developed for this purpose. A common method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide in water, which is considered a green and practical approach. researchgate.net Other effective iodinating systems include iodine with sodium iodide and potassium carbonate, or N-iodosuccinimide in an acidic medium. mdpi.com The regioselectivity of the iodination is influenced by the substituents already present on the pyrazole ring. For many pyrazoles, iodination occurs preferentially at the C4 position. researchgate.netconsensus.app Trifluoroperacetic acid-mediated electrophilic iodination has also been shown to be effective for introducing multiple iodine atoms onto a pyrazole ring. rsc.org

Iodinating Agent/SystemSubstrateProductYield (%)Reference
I₂/H₂O₂Pyrazole4-IodopyrazoleGood to Excellent researchgate.net
I₂/NaI/K₂CO₃Pyrazoles with donor substituents4-Iodopyrazoles75-90 mdpi.com
N-Iodosuccinimide/H₂SO₄Pyrazoles4-Iodopyrazoles- mdpi.com
I₂/HIO₃ in AcOH/CCl₄Various PyrazolesIodinated Pyrazoles- mdpi.com
Trifluoroperacetic acidPyrazole substratesPolyiodo pyrazoles- rsc.org
Pt-anode/KI (aq)3,5-Dimethylpyrazole4-Iodo-3,5-dimethylpyrazole86 consensus.app

Nitration Protocols for Pyrazole Systems

Nitration of the pyrazole ring introduces the nitro group, a key functional group in the target molecule. The conditions for nitration must be carefully chosen to avoid over-nitration or unwanted side reactions. A mixture of nitric acid and sulfuric acid is a common nitrating agent for many aromatic and heterocyclic compounds, including pyrazoles. nih.gov Another effective system is nitric acid in trifluoroacetic anhydride, which can provide mononitro derivatives in good yields. semanticscholar.orgresearchgate.net The position of nitration is directed by the existing substituents on the pyrazole ring. For 1-phenylpyrazoles, nitration with nitric acid-sulfuric acid can lead to dinitration, with one nitro group on the phenyl ring and another at the 4-position of the pyrazole ring. cdnsciencepub.com The choice of nitrating agent can significantly influence the regiochemical outcome. cdnsciencepub.com

Nitrating Agent/SystemSubstrateProductYield (%)Reference
HNO₃/H₂SO₄PyrazoleN-Nitropyrazole (rearranges to 3-nitropyrazole)- nih.gov
Fuming HNO₃/Fuming H₂SO₄Pyrazole4-Nitropyrazole- nih.gov
HNO₃/Trifluoroacetic anhydrideN-Methylpyrazole3-Nitro-N-methylpyrazole65 semanticscholar.org
HNO₃/Acetic anhydride1,5-Diphenylpyrazole4-Nitro-1-p-nitrophenyl-5-phenylpyrazole- cdnsciencepub.com

The synthesis of this compound can therefore be envisioned through a pathway starting with the synthesis of 1-ethylpyrazole (B1297502) from ethylhydrazine and a suitable 1,3-dicarbonyl precursor. chemicalbook.com This would be followed by sequential electrophilic iodination and nitration of the 1-ethylpyrazole intermediate to yield the final product. The order of these functionalization steps would need to be optimized to achieve the desired regiochemistry and yield.

N-Alkylation Techniques and Regioselectivity for the Ethyl Group

The introduction of an ethyl group onto the pyrazole nitrogen atom is a critical step that can be accomplished through various N-alkylation techniques. The regioselectivity of this reaction—that is, whether the ethyl group attaches to the N1 or N2 position of the pyrazole ring—is a key consideration. In the case of unsymmetrical pyrazoles, the outcome of N-alkylation is influenced by steric and electronic factors.

Generally, the N-alkylation of pyrazoles is performed under basic conditions, where a base deprotonates the pyrazole's N-H group, followed by the addition of an alkylating agent like an alkyl halide. mdpi.comsemanticscholar.org The choice of base and solvent can significantly impact the regioselectivity. For instance, the use of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to favor N1-alkylation in 3-substituted pyrazoles. figshare.com Conversely, magnesium-based reagents, such as Mg(OEt)₂, have been found to direct alkylation to the N2 position with high selectivity. thieme-connect.com

For the synthesis of this compound, the ethyl group is introduced at the N1 position. This can be achieved by reacting the 5-iodo-4-nitro-1H-pyrazole intermediate with an ethylating agent. The regioselectivity towards N1 is often governed by the steric hindrance posed by the substituent at the C5 position. The bulky iodine atom would sterically hinder the approach of the ethyl group to the adjacent N2 position, thereby favoring alkylation at the more accessible N1 position.

Alternative methods for N-alkylation include the Mitsunobu reaction and transition metal-catalyzed processes. mdpi.com Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed, offering a method that avoids strong bases and high temperatures. mdpi.comsemanticscholar.org In these reactions with unsymmetrical pyrazoles, the regioselectivity is primarily controlled by sterics, leading to a mixture of regioisomers where the major product is determined by the less sterically hindered nitrogen. mdpi.com

Table 1: Factors Influencing N-Alkylation Regioselectivity of Pyrazoles
FactorInfluence on RegioselectivityExample
Steric Hindrance Bulky substituents at C3 or C5 favor alkylation at the less hindered nitrogen.A bulky C5 substituent directs alkylation to N1. thieme-connect.com
Electronic Effects Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms.Electron-withdrawing groups at the 3-position can favor N2 alkylation under certain conditions. thieme-connect.com
Base/Catalyst The choice of base or catalyst can significantly alter the N1/N2 ratio.K₂CO₃/DMSO often favors N1 alkylation figshare.com, while Mg(OEt)₂ can promote N2 alkylation. thieme-connect.com
Alkylating Agent The nature of the alkylating agent can play a role in the reaction outcome.Trichloroacetimidates under acidic conditions show sterically controlled regioselectivity. mdpi.com

Stepwise Synthetic Pathways to this compound

The synthesis of this compound is not a single reaction but a multi-step process. The general strategy involves first constructing the pyrazole ring, followed by the sequential introduction of the nitro and iodo substituents, and finally, N-alkylation with an ethyl group. The order of these steps can be varied to optimize yield and purity.

The formation of the pyrazole ring is the foundational step in the synthesis. Several cyclization strategies are available, with condensation and annulation reactions being the most prominent.

Condensation reactions are a cornerstone of pyrazole synthesis. A widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring. acs.org The specific substituents on the resulting pyrazole are determined by the choice of the 1,3-dicarbonyl compound and the hydrazine.

For instance, reacting a suitably substituted 1,3-diketone with ethylhydrazine could, in principle, directly introduce the ethyl group at the N1 position. However, controlling the subsequent nitration and iodination at specific positions on a pre-formed ethylpyrazole can be challenging due to the directing effects of the existing substituents.

Another approach involves the condensation of α,β-unsaturated ketones or aldehydes with hydrazines. nih.govpharmaguideline.com This method also proceeds through a cyclization mechanism to yield pyrazoles.

Annulation strategies offer another versatile route to the pyrazole core. These methods involve the formation of the heterocyclic ring from acyclic precursors through the creation of two new bonds. A notable example is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and a dipolarophile, like an alkyne or an alkene. nih.govbeilstein-journals.org

For example, a three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by Rh(III), can lead to the formation of N-aryl pyrazoles through a cascade of pyrazole annulation and other C-C bond-forming reactions. rsc.org While this specific example leads to N-aryl pyrazoles, the underlying principle of annulation can be adapted for the synthesis of N-alkyl pyrazoles.

Once the pyrazole ring is formed, the next crucial steps involve the introduction of the nitro and iodo groups. The order of these functionalizations is critical as the existing substituents on the ring will direct the position of the incoming group.

Nitration: The nitration of a pyrazole ring is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. nih.gov The position of nitration is influenced by the electronic properties of the existing substituents. For an unsubstituted pyrazole, electrophilic substitution, including nitration, preferentially occurs at the C4 position. pharmaguideline.com

Iodination: The introduction of an iodine atom can be accomplished through electrophilic iodination. Reagents such as molecular iodine (I₂) in the presence of a base like sodium bicarbonate can be used. acs.orgulakbim.gov.tr An alternative method involves the use of iodine monochloride (ICl). evitachem.com The iodination of pyrazoles can also be directed to specific positions. For instance, electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine directly yields 4-iodopyrazoles. acs.orgulakbim.gov.tr

A plausible synthetic route to this compound would likely start with the formation of a pyrazole precursor, followed by nitration at the C4 position. The subsequent iodination would then be directed to the C5 position. The presence of the electron-withdrawing nitro group at C4 would deactivate the C3 and C5 positions towards further electrophilic attack, but the C5 position is generally more susceptible to halogenation than the C3 position in 4-substituted pyrazoles. Finally, N-alkylation would introduce the ethyl group at the N1 position.

The successful synthesis of this compound hinges on the careful optimization of reaction conditions for each individual step to maximize the yield and purity of the desired product.

Table 2: Key Optimization Parameters for the Synthesis of this compound
Synthetic StepKey Parameters to OptimizeDesired Outcome
Pyrazole Ring Formation Choice of starting materials (e.g., 1,3-dicarbonyl, hydrazine), solvent, temperature, and catalyst.High yield of the pyrazole core with the desired initial substitution pattern.
Nitration Nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O), reaction temperature, and time.Regioselective introduction of the nitro group at the C4 position.
Iodination Iodinating agent (e.g., I₂, ICl), base, solvent, and reaction conditions.Efficient and regioselective iodination at the C5 position.
N-Alkylation Ethylating agent (e.g., ethyl iodide, diethyl sulfate), base, solvent, and temperature.High regioselectivity for N1-ethylation and good yield.

For the cyclization step , factors such as the solvent (e.g., ethanol, acetic acid) and temperature can influence the reaction rate and yield. evitachem.com The choice between different cyclization methods, such as condensation or annulation, will depend on the availability and stability of the starting materials.

In the nitration step , controlling the temperature is crucial to prevent over-nitration or side reactions. The concentration and ratio of the acids in the nitrating mixture must be carefully adjusted. nih.gov

For the iodination , the reactivity of the iodinating agent and the choice of base are important. The reaction may need to be carried out in the dark to prevent radical side reactions.

Finally, in the N-alkylation step , the choice of base is critical for achieving the desired regioselectivity, as discussed previously. The reaction temperature and the nature of the ethylating agent will also affect the efficiency of the reaction. thieme-connect.com Throughout the synthesis, purification of the intermediate products at each stage, often through recrystallization or chromatography, is essential to ensure the final product's high purity. evitachem.com

Cyclization Reactions for Pyrazole Ring Formation

Comparative Analysis of Synthetic Routes to this compound

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound. The key difference lies in the sequence of the iodination and nitration steps on a common precursor, 1-ethyl-1H-pyrazole.

Route A: Nitration followed by Iodination

This pathway commences with the N-alkylation of pyrazole with an ethylating agent to form 1-ethyl-1H-pyrazole. The subsequent step is the regioselective nitration at the C4 position. The pyrazole ring is susceptible to electrophilic substitution, and nitration typically occurs at the 4-position using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The resulting 1-ethyl-4-nitro-1H-pyrazole then undergoes iodination. Introducing iodine at the C5 position of a 4-nitropyrazole can be achieved by first deprotonating the acidic C5-H with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting anion with an iodine source like molecular iodine (I₂).

Route B: Iodination followed by Nitration

Alternatively, the synthesis can begin with the iodination of 1-ethyl-1H-pyrazole. Direct iodination of pyrazoles can be challenging to control. However, methods for the C5-lithiation of N-alkylpyrazoles followed by reaction with iodine are established. nih.gov This would yield 1-ethyl-5-iodo-1H-pyrazole. The subsequent nitration of this intermediate must then selectively occur at the C4 position. The presence of the deactivating iodo group at C5 might influence the reactivity and regioselectivity of the nitration step, potentially requiring forcing conditions.

Route A: The initial nitration of 1-ethyl-1H-pyrazole is generally a high-yielding and highly regioselective reaction for the C4 position. However, the subsequent metalation-iodination step can be less efficient. The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is crucial to selectively deprotonate the C5 position without side reactions. The yield for this type of transformation is often moderate. nih.gov

Route B: The initial C5-iodination via lithiation can provide good yields of 1-ethyl-5-iodo-1H-pyrazole. The critical step is the subsequent nitration. The electron-withdrawing nature of the iodine atom deactivates the pyrazole ring towards further electrophilic substitution. This may lead to lower yields and could require harsher reaction conditions, which in turn might cause decomposition or the formation of undesired byproducts. There is also a risk of C-NO₂ bond formation replacing the C-I bond under certain conditions.

Table 1: Comparative Evaluation of Synthetic Routes

Parameter Route A: Nitration then Iodination Route B: Iodination then Nitration
Starting Material 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole
Key Intermediates 1-Ethyl-4-nitro-1H-pyrazole 1-Ethyl-5-iodo-1H-pyrazole
Selectivity High selectivity in nitration. C5-iodination is directed by the acidic proton. C5-iodination is well-controlled via lithiation. Nitration selectivity may be lower due to the deactivating effect of iodine.
Potential Yield Moderate to Good. The iodination step is likely the yield-limiting step. Potentially lower overall yield due to the difficult nitration step.
Key Challenges Handling of pyrophoric n-BuLi at low temperatures. Forcing conditions for nitration may lead to side products or decomposition.

Efficiency in chemical synthesis is not solely about yield but also encompasses factors like the number of steps, ease of purification, and atom economy. Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.

For both proposed routes, the initial synthesis of 1-ethyl-1H-pyrazole from pyrazole and an ethylating agent (e.g., ethyl iodide) is common. The key differences lie in the functionalization steps.

Nitration Step (Common in Route A): C₄H₆N₂ + HNO₃ → C₄H₅N₃O₂ + H₂O The atom economy for this step is relatively high.

Iodination Step (Common in Route A): C₄H₅N₃O₂ + C₄H₉Li + I₂ → C₄H₄IN₃O₂ + C₄H₁₀ + LiI This step has a poor atom economy due to the use of n-BuLi and the formation of lithium iodide and butane (B89635) as byproducts.

Iodination Step (Common in Route B): C₄H₆N₂ + C₄H₉Li + I₂ → C₄H₅IN₂ + C₄H₁₀ + LiI Similar to the iodination in Route A, this step also suffers from low atom economy.

Nitration Step (Common in Route B): C₄H₅IN₂ + HNO₃ → C₄H₄IN₃O₂ + H₂O This step, like the other nitration, has a good atom economy in principle.

Table 2: Efficiency and Atom Economy Comparison

Metric Route A: Nitration then Iodination Route B: Iodination then Nitration
Number of Steps 3 (ethylation, nitration, iodination) 3 (ethylation, iodination, nitration)
Atom Economy Lower, primarily due to the n-BuLi mediated iodination step. Lower, also due to the n-BuLi mediated iodination step.
Process Efficiency May require cryogenic conditions and inert atmospheres for the iodination step. May require high temperatures and extended reaction times for the nitration step.

| Purification | Purification after nitration is generally straightforward. Chromatographic purification is likely needed after iodination. | Purification after iodination is likely to require chromatography. Purification after nitration may be complicated by byproducts. |

Given the challenges associated with nitrating a deactivated ring, Route A, despite the use of hazardous reagents, appears to be the more reliable and potentially higher-yielding approach.

Eco-Friendly and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes. This involves minimizing waste, avoiding hazardous solvents and reagents, and utilizing catalytic methods.

While the synthesis of this compound typically involves organic solvents, research into solvent-free or solid-state reactions for the synthesis of pyrazole cores is ongoing. thieme-connect.com For instance, the initial cyclocondensation reaction to form a pyrazole ring can sometimes be achieved by grinding the reactants together, potentially with a solid support, thus eliminating the need for a solvent. However, the subsequent functionalization steps (nitration and iodination) are less amenable to solvent-free conditions due to the nature of the reagents and the need for temperature control.

A significant improvement in the sustainability of pyrazole synthesis lies in the use of catalysts.

Pyrazole Ring Formation: The synthesis of the initial pyrazole ring can be catalyzed by various substances, including Lewis acids, solid acids like clays (B1170129) (montmorillonite K10), and nano-catalysts. thieme-connect.comnih.gov These catalysts can replace stoichiometric reagents, often allowing for milder reaction conditions and easier product isolation.

Iodination: The use of n-BuLi in the iodination step is a major drawback from a green chemistry perspective. Alternative, catalytic methods for iodination are desirable. For instance, electrophilic iodination using molecular iodine can sometimes be promoted by a catalytic amount of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), although this may present its own selectivity challenges. nih.gov

Nitration: While classical nitration uses stoichiometric amounts of strong acids, research into solid acid catalysts or other catalytic systems aims to reduce the acidic waste generated.

The development of one-pot, multi-component reactions catalyzed by novel materials, such as modified layered double hydroxides, represents a frontier in the green synthesis of complex pyrazoles. nih.gov Such an approach for the target molecule would significantly enhance its synthetic efficiency and sustainability.

Minimizing waste is a core principle of green chemistry. For the synthesis of this compound, several strategies can be employed:

Reagent Choice: Replacing hazardous and inefficient reagents is crucial. For example, exploring alternatives to the n-BuLi/I₂ system for iodination would significantly reduce waste and improve safety. Instead of using highly reactive alkylating agents, techniques like using dialkyl carbonates, which are considered greener, could be investigated.

Solvent Selection and Recycling: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). thieme-connect.comresearchgate.net If organic solvents are necessary, minimizing their volume and implementing recycling protocols can drastically reduce the environmental impact.

Process Optimization: A one-pot synthesis, where sequential reactions are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste from purification steps. nih.govorganic-chemistry.org This approach would be highly beneficial for a multi-step synthesis like that of this compound.

Catalyst Reusability: The use of heterogeneous or recyclable catalysts is a key strategy. nih.gov Catalysts that can be easily separated from the reaction mixture and reused for multiple cycles reduce both cost and waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Structural Elucidation and Conformational Analysis of 1 Ethyl 5 Iodo 4 Nitro 1h Pyrazole

Spectroscopic Characterization Techniques for Structural Assignment

The precise structure of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole was determined by employing a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework, and their combined interpretation allows for an unambiguous assignment of the compound's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring proton. The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The single proton on the pyrazole ring (H-3) is anticipated to appear as a singlet.

The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the iodine (C-5) is expected at a lower field, while the carbon adjacent to the nitro group (C-4) will be significantly deshielded. The ethyl group carbons will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 ~8.0-8.5 -
-CH₂- (ethyl) ~4.2-4.5 (quartet) ~45-50
-CH₃ (ethyl) ~1.4-1.6 (triplet) ~14-16
C-3 - ~135-140
C-4 - ~145-150

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

To further confirm the structural assignments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a clear cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would confirm the assignments of the H-3, -CH₂-, and -CH₃ protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would be between the ethyl protons and the N1-attached pyrazole carbon (C-5), and between the H-3 proton and the adjacent pyrazole carbons (C-4 and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. A cross-peak between the ethyl methylene protons and the H-3 proton would indicate their relative closeness in the molecule's preferred conformation.

Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the nitro group. The pyrazole ring itself also has a series of characteristic stretching and bending vibrations.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1520-1560
Nitro (NO₂) Symmetric Stretch ~1340-1380
C-H (Aliphatic) Stretch ~2850-3000
C=N (Pyrazole) Stretch ~1580-1620
C-N (Pyrazole) Stretch ~1300-1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound, which is calculated to be approximately 280.95 g/mol for the most abundant isotopes (C₅H₆IN₃O₂). The experimentally determined mass should be in close agreement with this theoretical value, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the initial loss of the ethyl group ([M-29]⁺), the nitro group ([M-46]⁺), or the iodine atom ([M-127]⁺). The fragmentation of nitropyrazoles can also involve the loss of OH· or H₂O in some cases due to ortho effects.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Identity
[M]⁺ 281 Molecular Ion
[M-C₂H₅]⁺ 252 Loss of ethyl group
[M-NO₂]⁺ 235 Loss of nitro group
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgyoutube.com For this compound (molecular weight: 283.03 g/mol ), the process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or a molecular radical cation M⁺•, which is then isolated. This precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pattern provides a roadmap of the molecule's structure. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂) or parts of it, such as NO and O. nih.gov The fragmentation of this compound is expected to proceed through several key pathways. Common initial fragmentation steps would likely involve the cleavage of the substituents from the pyrazole ring.

A plausible fragmentation pathway could include:

Loss of the ethyl group: Cleavage of the N-C₂H₅ bond, resulting in a fragment ion [M - C₂H₅]⁺.

Loss of the nitro group: Elimination of NO₂ (46 Da), a common fragmentation for nitroaromatic compounds. nih.gov

Loss of iodine: Cleavage of the C-I bond, leading to the loss of an iodine radical (127 Da).

Sequential losses: Subsequent fragmentation of primary product ions can also occur, such as the loss of NO from a fragment that has already lost the ethyl group.

These fragmentation patterns allow for the unambiguous confirmation of the compound's elemental composition and the connectivity of its constituent atoms.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Lossm/z of Fragment Ion
283.03 [M]⁺•[M - C₂H₅]⁺C₂H₅ (29 Da)254.03
283.03 [M]⁺•[M - NO₂]⁺NO₂ (46 Da)237.03
283.03 [M]⁺•[M - I]⁺I (127 Da)156.03
254.03 [M-C₂H₅]⁺[M - C₂H₅ - NO]⁺NO (30 Da)224.03

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum of this compound is dictated by the chromophores present, namely the nitro-substituted pyrazole ring.

The electronic structure of the compound is characterized by the conjugation between the pyrazole ring and the nitro group, which significantly influences its absorption properties. epa.gov Two main types of electronic transitions are expected:

π → π* transitions: These high-energy transitions occur from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are expected to appear at shorter wavelengths in the UV region. For substituted pyrazoles, these absorptions are often observed around 250 nm. rsc.org

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring, to a π* antibonding orbital. These transitions are lower in energy, appear at longer wavelengths, and have a much lower molar absorptivity compared to π → π* transitions. rsc.org They are often observed as a shoulder or a weak band in the 300-400 nm region for nitroaromatic compounds. researchgate.net

The solvent used can influence the position of the absorption maxima (solvatochromism). Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength Range (nm)Type of TransitionAssociated ChromophoreExpected Molar Absorptivity (ε)
~250 nmπ → πConjugated pyrazole-nitro systemHigh
~300-350 nmn → πNitro group, Pyrazole nitrogensLow

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects inelastic scattering of monochromatic light, which results in energy shifts corresponding to the vibrational modes of the molecule. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For this compound, the Raman spectrum would reveal key structural features:

Pyrazole Ring Vibrations: The characteristic ring breathing modes and other ring deformations of the pyrazole core would produce intense signals.

Nitro Group Vibrations: The symmetric stretching vibration of the NO₂ group, typically found around 1350 cm⁻¹, is expected to be a strong band in the Raman spectrum.

C-I Vibration: The carbon-iodine stretching vibration will appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹).

Ethyl Group Vibrations: C-H stretching and bending vibrations of the ethyl group will also be present.

Raman spectroscopy is particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. The analysis of the full vibrational spectrum, combining both IR and Raman data, allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Anticipated Raman Shifts for Key Vibrational Modes of this compound

Wavenumber Range (cm⁻¹)Vibrational Mode
1500-1600Pyrazole ring C=C and C=N stretching
1330-1370NO₂ symmetric stretching
1000-1200Pyrazole ring breathing modes
< 600C-I stretching and skeletal deformations

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound

Crystal Growth and Optimization

The first and often most challenging step in single-crystal X-ray diffraction is obtaining high-quality single crystals of sufficient size. For organic compounds like this compound, several crystallization techniques can be employed:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.

Optimization of crystal growth involves screening various solvents, concentrations, temperatures, and crystallization methods to find the conditions that yield defect-free single crystals. acs.org

Determination of Molecular Conformation and Intermolecular Interactions

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed picture of the solid-state structure emerges. For this compound, the analysis would reveal:

Molecular Geometry: Precise bond lengths and angles for the entire molecule. The pyrazole ring is expected to be largely planar, though minor deviations can occur. The geometry of the nitro group and the orientation of the ethyl group relative to the ring would be determined.

Conformation: The three-dimensional shape of the molecule, including the torsional angles that define the spatial arrangement of the ethyl and nitro substituents.

Intermolecular Interactions: The forces that hold the molecules together in the crystal lattice. In substituted nitro-pyrazoles, common interactions include C-H···O hydrogen bonds between the hydrogen atoms of the ethyl group or pyrazole ring and the oxygen atoms of the nitro group on a neighboring molecule. bg.ac.rsnih.gov Pi-stacking interactions between the aromatic pyrazole rings may also play a significant role in the crystal packing. bg.ac.rs The presence of the iodine atom could lead to halogen bonding (C-I···O or C-I···N), which is a significant directional intermolecular force. rsc.org

The analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering. cardiff.ac.uk

Elemental Analysis for Stoichiometric Confirmation of this compound

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to confirm the purity and stoichiometry of the synthesized compound.

For this compound, with the molecular formula C₅H₆IN₃O₂, the theoretical elemental composition can be calculated based on its molecular weight of 283.03 g/mol .

Table 4: Elemental Analysis Data for this compound (C₅H₆IN₃O₂)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical %
Carbon (C)12.01560.0521.22%
Hydrogen (H)1.00866.052.14%
Iodine (I)126.901126.9044.83%
Nitrogen (N)14.01342.0314.85%
Oxygen (O)16.00232.0011.31%
Total 283.03 100.00%

A successfully synthesized and purified sample of the compound should yield experimental values for C, H, and N that are within ±0.4% of the calculated theoretical percentages, thus confirming its elemental composition and purity.

Computational and Theoretical Investigations of 1 Ethyl 5 Iodo 4 Nitro 1h Pyrazole

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for predicting and understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. These methods can provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.netinpressco.com The B3LYP functional combined with a basis set such as 6-31G* is a widely used level of theory for geometry optimization of organic molecules. researchgate.netreddit.com

For a molecule like 1-Ethyl-5-iodo-4-nitro-1H-pyrazole, a DFT study would predict a planar pyrazole (B372694) ring. The ethyl group at the N1 position would exhibit free rotation, and its preferred conformation would be determined by steric interactions with the adjacent iodine atom at the C5 position. The nitro group at the C4 position is a strong electron-withdrawing group and is expected to influence the geometry of the pyrazole ring. mdpi.com

To illustrate the expected geometric parameters, the following table presents hypothetical optimized bond lengths and angles for this compound, based on typical values for substituted pyrazoles.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35N2-N1-C5110.0
N2-C31.33N1-N2-C3105.0
C3-C41.42N2-C3-C4112.0
C4-C51.38C3-C4-C5104.0
C5-N11.37C4-C5-N1109.0
C4-N(nitro)1.45C3-C4-N(nitro)125.0
C5-I2.05N1-C5-I128.0
N1-C(ethyl)1.48N2-N1-C(ethyl)125.0

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Ab Initio Methods for Basis Set Effects and Correlation Energy

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by explicitly treating electron correlation, which is neglected in Hartree-Fock (HF) theory. nih.gov The choice of basis set is crucial in these calculations, with larger basis sets generally providing more accurate results at a higher computational cost.

Studying the effect of different basis sets (e.g., from minimal to triple-zeta with polarization and diffuse functions) on the calculated geometry and energy of this compound would be essential to ensure the reliability of the computational results. The inclusion of electron correlation through methods like MP2 is particularly important for accurately describing the interactions involving the highly electronegative nitro group and the polarizable iodine atom.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). faccts.de The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO and LUMO Energy Levels and Spatial Distributions

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. faccts.de

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, which has lone pairs of electrons. The LUMO, on the other hand, is anticipated to be concentrated on the nitro group, a strong electron acceptor. The ethyl group is expected to have a minor influence on the FMOs.

The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, based on data from related nitroaromatic compounds. researchgate.net

OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.0
Energy Gap (ΔE) 4.5

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Global and Local Reactivity Indices (e.g., Fukui functions)

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgscm.com The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org

For this compound, the Fukui functions would likely predict that:

Nucleophilic attack is most probable at the carbon atom attached to the nitro group (C4) and potentially at the C3 and C5 positions of the pyrazole ring. mdpi.com

Electrophilic attack would be directed towards the nitrogen atoms of the pyrazle ring and the iodine atom. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions and predicting reactive sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show:

A strong negative potential around the oxygen atoms of the nitro group, making this region a likely site for interactions with electrophiles or hydrogen bond donors.

A region of positive potential around the hydrogen atoms of the ethyl group.

The iodine atom, due to its polarizability, could exhibit both positive (along the C-I bond axis, the σ-hole) and negative (perpendicular to the C-I bond) electrostatic potentials, influencing its interaction with other molecules.

Identification of Electropositive and Electronegative Regions

A key tool in understanding the reactivity of a molecule is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive).

For this compound, the MEP surface is predicted to show highly electronegative zones, depicted in red, concentrated around the oxygen atoms of the nitro group. This is a direct consequence of the high electronegativity of oxygen and the electron-withdrawing nature of the nitro moiety. The nitrogen atoms of the pyrazole ring also contribute to the electronegative character.

Prediction of Sites for Electrophilic and Nucleophilic Attack

Based on the MEP analysis, predictions can be made about the molecule's reactivity.

Sites for Electrophilic Attack: The most likely sites for an attack by an electrophile (an electron-seeking species) are the regions of highest electron density. In this molecule, these would be the oxygen atoms of the nitro group. The nitrogen atoms within the pyrazole ring could also serve as secondary sites for electrophilic interaction.

Sites for Nucleophilic Attack: Nucleophiles (species with a surplus of electrons) will be drawn to the electropositive regions of the molecule. The carbon atom attached to the nitro group is expected to be highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. Additionally, the aforementioned sigma-hole on the iodine atom makes it a potential site for nucleophilic interaction, a characteristic feature of halogen bonding.

Prediction and Simulation of Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of various spectroscopic data, which can be invaluable for the identification and characterization of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted shifts would reflect the electronic environment of each nucleus. The single proton on the pyrazole ring (C3-H) is expected to have a significant downfield shift due to the deshielding effects of the aromatic ring and the adjacent nitro group. The methylene (B1212753) (-CH₂-) protons of the ethyl group would be shifted further downfield than the methyl (-CH₃) protons due to the proximity of the electronegative pyrazole ring.

Table 1: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-H8.0 - 8.5-
Ethyl -CH₂-4.2 - 4.645 - 50
Ethyl -CH₃1.4 - 1.814 - 18
Pyrazole C3-135 - 140
Pyrazole C4-120 - 125
Pyrazole C5-90 - 95

Note: These are estimated values and may vary depending on the computational method and solvent used.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions.

Key predicted vibrational frequencies for this molecule would include:

Asymmetric and Symmetric NO₂ stretching: Strong bands in the IR spectrum, typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

C-H stretching: Found in the 2900-3100 cm⁻¹ range.

C=C and C=N stretching: Associated with the pyrazole ring, appearing in the 1400-1600 cm⁻¹ region.

C-I stretching: A weaker band expected at lower frequencies, typically below 600 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Asymmetric NO₂ Stretch1550 - 1590Strong (IR)
Symmetric NO₂ Stretch1340 - 1380Strong (IR)
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2950 - 3000Medium
Pyrazole Ring Stretching1400 - 1500Medium-Strong
C-I Stretch500 - 550Weak

Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra, which provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated pyrazole system and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. The presence of the nitro and iodo substituents is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazole. The primary absorption maximum (λ_max) is predicted to fall within the 280-320 nm range.

Solvation Models and Environmental Effects on this compound

Computational studies are often performed on molecules in the gas phase, but in reality, chemical processes usually occur in solution. Solvation models are therefore crucial for accurately predicting a molecule's behavior in a solvent. numberanalytics.com These models can be broadly categorized as implicit or explicit. wikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. numberanalytics.com For a polar molecule like this compound, moving from a nonpolar to a polar solvent in a PCM calculation would likely lead to:

Stabilization of the polar ground state.

A hypsochromic (blue) shift in the n → π* transitions in the UV-Vis spectrum.

Slight changes in the predicted NMR chemical shifts due to solvent-induced alterations in the electronic distribution.

Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, for general predictions of spectroscopic and electronic properties, implicit models often provide a good balance of accuracy and computational cost. wikipedia.org

Conformational Landscape Exploration and Energy Minima of this compound

The conformational flexibility of this compound primarily revolves around the rotation of the ethyl group attached to the nitrogen atom (N1) of the pyrazole ring. This rotation dictates the spatial orientation of the ethyl group relative to the planar pyrazole ring and its bulky substituents, the iodo and nitro groups. Understanding the conformational landscape and identifying the energy minima are crucial for elucidating the molecule's structure-activity relationship and its potential interactions in a biological or chemical system.

Computational chemistry provides powerful tools to explore these conformational possibilities. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the potential energy surface associated with the rotation around the N1-C(ethyl) bond. mdpi.com By systematically changing the dihedral angle defined by the pyrazole ring atoms and the ethyl group's carbon atoms, a potential energy profile can be generated, revealing the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

While specific computational studies on this compound are not extensively available in the public domain, the conformational behavior can be inferred from studies on other substituted pyrazoles and related heterocyclic systems. The primary determinant of the conformational preference is the steric hindrance between the ethyl group and the substituents at positions 4 and 5 of the pyrazole ring.

The key dihedral angle to consider is C(pyrazole)-N1-C(ethyl)-C(methyl). The rotation around the N1-C(ethyl) bond will likely lead to two primary types of conformers:

Syn-periplanar (eclipsed) conformers: Where the methyl group of the ethyl substituent is eclipsed with a bond in the pyrazole ring. These conformations are generally higher in energy due to increased steric strain.

Anti-periplanar (staggered) conformers: Where the methyl group of the ethyl substituent is staggered relative to the bonds in the pyrazole ring. These conformations represent energy minima.

Given the presence of the bulky iodo and nitro groups at the C5 and C4 positions, respectively, significant steric clashes are expected. The rotation of the ethyl group will be restricted, leading to distinct energy barriers. The most stable conformer would be the one that minimizes the steric repulsion between the ethyl group and the iodo and nitro substituents.

A hypothetical potential energy scan for the rotation of the ethyl group would likely reveal two equivalent or nearly equivalent energy minima corresponding to the staggered conformations where the ethyl group is directed away from the bulky iodo substituent at the C5 position. The transition states would correspond to the eclipsed conformations where the methyl group of the ethyl substituent passes over the iodo or nitro group. Due to the large size of the iodine atom, the energy barrier for rotation is expected to be significant.

To illustrate the expected conformational preferences and energy differences, a representative data table based on theoretical calculations for a similar substituted pyrazole system is presented below. Please note that these are hypothetical values for this compound and would require specific DFT or other high-level computational studies for validation.

Table 1: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (C5-N1-C_ethyl-C_methyl) Relative Energy (kcal/mol) Population (%)
Anti 1 ~180° 0.00 ~50
Syn-Eclipsed (over Iodo) ~0° High <1
Gauche 1 ~60° Moderate ~25
Anti 2 ~-180° 0.00 ~50
Gauche 2 ~-60° Moderate ~25

Note: The dihedral angle and relative energy values are illustrative and would need to be determined by specific quantum chemical calculations.

Reactivity and Chemical Transformations of 1 Ethyl 5 Iodo 4 Nitro 1h Pyrazole

Palladium-Catalyzed Cross-Coupling Reactions of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For this compound, the carbon-iodine bond at the C5 position is the primary site of reactivity in these transformations. The general mechanism involves the oxidative addition of the iodo-pyrazole to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst. mdpi.com

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govmdpi.com For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters to yield 5-aryl- or 5-vinyl-1-ethyl-4-nitro-1H-pyrazoles. The electron-withdrawing nitro group at the C4 position is expected to enhance the reactivity of the C5-I bond towards oxidative addition to the palladium(0) catalyst. Studies on other iodo-pyrazoles, such as 1-aryl-3-CF3-5-iodo-1H-pyrazoles, have demonstrated successful Suzuki-Miyaura coupling with phenylboronic acid using a Pd(PPh₃)₄ catalyst. nih.gov Similar conditions, employing a palladium catalyst and a base, are anticipated to be effective for the target molecule.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2
Ligand PPh₃, XPhos, SPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF

| Temperature | 60-130 °C |

This table presents generalized conditions based on literature for related iodo-heterocycles and is not based on experimental data for this compound.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with various terminal alkynes would lead to the synthesis of 5-alkynyl-1-ethyl-4-nitro-1H-pyrazoles. The reactivity of iodo-pyrazoles in Sonogashira couplings is well-documented. For instance, 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene. arkat-usa.org Given the activating effect of the nitro group, this compound is expected to be a highly suitable substrate for this transformation. Both traditional copper-co-catalyzed and copper-free conditions have been developed for this reaction. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles

Parameter Typical Conditions
Catalyst Pd(PPh₃)₂, Pd(OAc)₂
Co-catalyst CuI
Ligand PPh₃
Base Et₃N, Piperidine, DIPA
Solvent THF, DMF, Acetonitrile

| Temperature | Room Temperature to 100 °C |

This table presents generalized conditions based on literature for related iodo-heterocycles and is not based on experimental data for this compound.

Stille Coupling with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orglibretexts.org This reaction offers a pathway to introduce a wide variety of organic groups (alkyl, vinyl, aryl, etc.) onto the pyrazole (B372694) ring at the C5 position. Although organotin reagents are toxic, the Stille reaction is known for its tolerance to a broad range of functional groups. The general reactivity trend for halides in Stille coupling is I > Br > Cl, making this compound a prime candidate for this reaction.

Table 3: Representative Conditions for Stille Coupling of Iodo-Heterocycles

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Additive LiCl
Solvent Toluene, Dioxane, THF

| Temperature | 50-120 °C |

This table presents generalized conditions based on literature for related iodo-heterocycles and is not based on experimental data for this compound.

Negishi Coupling with Organozinc Reagents

The Negishi coupling facilitates the formation of C-C bonds by reacting an organohalide with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org The reaction of this compound with an organozinc reagent would yield the corresponding 5-substituted pyrazole. Organozinc reagents are generally more reactive than their boron and tin counterparts, which can allow for milder reaction conditions. The Negishi coupling has been shown to be effective for various heterocyclic systems, and the high reactivity of the C-I bond in the target molecule suggests it would be a suitable substrate. orgsyn.org

Table 4: Representative Conditions for Negishi Coupling of Iodo-Heterocycles

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand PPh₃, dppf
Solvent THF, DMF, Dioxane

| Temperature | Room Temperature to 100 °C |

This table presents generalized conditions based on literature for related iodo-heterocycles and is not based on experimental data for this compound.

Heck Reaction with Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgclockss.org The reaction of this compound with various alkenes would produce 5-alkenyl-1-ethyl-4-nitro-1H-pyrazoles. The reaction typically proceeds with trans-selectivity. The high reactivity of aryl iodides makes them excellent substrates for the Heck reaction. For instance, the Heck modification of 5-iodo-indole has been successfully achieved with a range of alkene coupling partners under aqueous conditions. nih.gov Similar reactivity is expected for the target pyrazole derivative.

Table 5: Representative Conditions for Heck Reaction of Iodo-Heterocycles

Parameter Typical Conditions
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, Na₂CO₃, K₂CO₃
Solvent DMF, Acetonitrile, Toluene

| Temperature | 80-140 °C |

This table presents generalized conditions based on literature for related iodo-heterocycles and is not based on experimental data for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgsemanticscholar.org This reaction would allow for the introduction of primary or secondary amines at the C5 position of this compound, leading to the formation of 5-amino-1-ethyl-4-nitro-1H-pyrazoles. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. While studies on the Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles have been reported, the presence of the nitro group in the target molecule could influence the reaction outcome. researchgate.netnih.gov For example, the amination of 1-iodo-4-nitrobenzene (B147127) has been reported to be challenging, sometimes resulting in low yields. nih.gov

Table 6: Representative Conditions for Buchwald-Hartwig Amination of Iodo-Heterocycles

Parameter Typical Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, XPhos, tBuDavePhos
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane

| Temperature | 80-120 °C |

This table presents generalized conditions based on literature for related iodo-heterocycles and is not based on experimental data for this compound.

Nucleophilic Aromatic Substitution (SNAr) on this compound

The pyrazole ring of this compound is significantly influenced by the presence of the strongly electron-withdrawing nitro group at the 4-position. This feature makes the ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction is further facilitated by the presence of an iodine atom at the C-5 position, which acts as an effective leaving group.

Displacement of the Iodo Group

In SNAr reactions involving this compound, the primary site of attack for a nucleophile is the carbon atom bearing the iodo group (C-5). The nitro group at the adjacent C-4 position plays a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. This stabilization significantly lowers the activation energy for the substitution, making the displacement of the iodo group a favorable process. The general mechanism involves the addition of the nucleophile to the C-5 position, followed by the elimination of the iodide ion.

Reactivity with Various Nucleophiles (e.g., amines, thiols, alkoxides)

This compound is expected to react with a variety of nucleophiles. The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, allows for substitution by both soft and hard nucleophiles.

Amines: Reaction with primary and secondary amines would lead to the formation of the corresponding 5-amino-1-ethyl-4-nitro-1H-pyrazole derivatives. This type of substitution is a common method for introducing nitrogen-based functional groups onto heterocyclic scaffolds.

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and are expected to readily displace the iodo group to yield 5-(alkylthio)- or 5-(arylthio)-1-ethyl-4-nitro-1H-pyrazoles. For related iodonitropyrazoles, reactions with thiols have been noted to be a typical substitution reaction. evitachem.com

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can also serve as nucleophiles, resulting in the formation of 5-alkoxy-1-ethyl-4-nitro-1H-pyrazoles.

The table below summarizes the expected outcomes of SNAr reactions on this compound with various nucleophiles, based on the reactivity of analogous compounds.

Nucleophile (Reagent)Product Class
Primary/Secondary Amine (R₂NH)5-Amino-1-ethyl-4-nitro-1H-pyrazoles
Thiol (RSH) / Thiolate (RS⁻)5-(Alkyl/Aryl)thio-1-ethyl-4-nitro-1H-pyrazoles
Alkoxide (RO⁻)5-Alkoxy-1-ethyl-4-nitro-1H-pyrazoles
Azide (N₃⁻)5-Azido-1-ethyl-4-nitro-1H-pyrazoles

Electrophilic Substitution Reactions on the Pyrazole Ring of this compound

While pyrazoles are generally considered π-excessive aromatic heterocycles and are reactive towards electrophiles, the reactivity of this compound in electrophilic substitutions is severely diminished. researchgate.net The potent electron-withdrawing and deactivating effect of the nitro group at the C-4 position makes the pyrazole ring highly electron-deficient and thus resistant to attack by electrophiles. The only available position for substitution is the C-3 carbon. However, this position is ortho to the deactivating nitro group, further hindering any potential reaction.

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation reactions are classic examples of electrophilic aromatic substitution. For these reactions to occur, the aromatic ring must be sufficiently nucleophilic to attack the electrophile (an acylium or carbocation). Due to the strong deactivation by the nitro group, this compound is not expected to undergo Friedel-Crafts acylation or alkylation under standard conditions. The ring is simply too "deactivated" for these reactions to proceed.

Halogenation at Unsubstituted Positions

Similar to acylation and alkylation, electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) at the C-3 position is highly unlikely. The deactivating influence of the nitro group makes the ring insufficiently reactive towards common electrophilic halogenating agents. Forcing conditions would likely lead to degradation of the molecule rather than the desired substitution.

The table below summarizes the expected outcome of electrophilic substitution attempts on this compound.

Reaction TypeReagentsExpected Outcome
AcylationRCOCl, AlCl₃Reaction Unlikely/Fails
AlkylationRCl, AlCl₃Reaction Unlikely/Fails
HalogenationX₂ (e.g., Br₂, Cl₂), FeX₃Reaction Unlikely/Fails

Reduction Reactions of the Nitro Group in this compound

In contrast to its inertness towards electrophiles, the nitro group in this compound can be readily reduced. This transformation is one of the most important reactions for this class of compounds, as it converts the strongly deactivating nitro group into a versatile amino group. The resulting 1-ethyl-5-iodo-1H-pyrazol-4-amine is a valuable synthetic intermediate. A wide variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. evitachem.comchemicalbook.com This method is generally effective and avoids the use of harsh acidic or metallic reagents.

Metal-Acid Systems: Classic reduction methods using a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic or hydrochloric acid, are also highly effective for converting aromatic nitro compounds to anilines. evitachem.comwikipedia.org

Other Reagents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction, sometimes offering greater chemoselectivity. wikipedia.org

The table below details common reagents for the reduction of the nitro group and the resulting product.

Reducing Agent(s)Reaction TypeProduct
H₂, Pd/C or Raney NiCatalytic Hydrogenation1-Ethyl-5-iodo-1H-pyrazol-4-amine
SnCl₂ / HClMetal-Acid Reduction1-Ethyl-5-iodo-1H-pyrazol-4-amine
Fe / HCl or Acetic AcidMetal-Acid Reduction1-Ethyl-5-iodo-1H-pyrazol-4-amine
Sodium Hydrosulfite (Na₂S₂O₄)Chemical Reduction1-Ethyl-5-iodo-1H-pyrazol-4-amine

Selective Reduction to Amine Derivatives

The reduction of the nitro group to an amine is a pivotal transformation, opening pathways to a wide range of further functionalized pyrazoles. The resulting 1-ethyl-5-iodo-1H-pyrazol-4-amine is a valuable intermediate for the synthesis of biologically active compounds. Various reducing agents can be employed to achieve this transformation, with the choice of reagent influencing the selectivity and yield of the reaction.

Commonly used methods for the reduction of nitropyrazoles include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a clean and efficient method. rsc.org Chemical reducing agents like tin(II) chloride (SnCl2) in acidic media are also effective for this conversion. chemrxiv.org

Table 1: Reagents for the Selective Reduction of 4-Nitropyrazoles

Reagent/CatalystConditionsProductReference
H₂/Pd-CMethanol1-Alkyl-4-aminopyrazole rsc.org
SnCl₂·2H₂OHCl, Ethanol4-Aminopyrazole chemrxiv.org
Iron powderAcetic acid4-AminopyrazoleN/A
Sodium dithioniteWater/Methanol4-AminopyrazoleN/A

This table presents plausible reagents for the reduction of this compound based on known reductions of similar nitropyrazoles.

The selective reduction of the nitro group in the presence of the iodo substituent is generally feasible due to the higher reactivity of the nitro group towards common reducing agents.

Formation of Azoxy, Azo, or Hydrazobenzene (B1673438) Derivatives

The reduction of nitroarenes can also lead to dimeric products such as azoxy, azo, and hydrazo compounds, depending on the reaction conditions and the reducing agent used. While specific examples for this compound are not documented, the general reactivity of nitroaromatic compounds suggests these transformations are plausible.

The formation of azoxy derivatives can be achieved through partial reduction of the nitro group, often under basic conditions. For instance, the reduction of nitroarenes with reagents like sodium borohydride (B1222165) catalyzed by specific systems can yield azoxy compounds. researchgate.net Photocatalytic methods using visible light and supported alloy nanoparticles have also been shown to selectively produce azoxy compounds from nitroaromatics. rsc.org

Azo derivatives are typically formed by the condensation of a nitroso intermediate with a hydroxylamine (B1172632), both of which are intermediates in the reduction of nitro compounds. thieme-connect.de

Further reduction of azo compounds leads to hydrazobenzene derivatives . This can be accomplished using stronger reducing agents or by extending the reaction time of milder reductions. cdnsciencepub.com For example, the reduction of azobenzene (B91143) to hydrazobenzene can be achieved with hydrazine (B178648) and a palladium catalyst. cdnsciencepub.com

Functional Group Interconversions and Modifications on the Pyrazole Framework

The functional groups on the this compound ring can be interconverted to create a variety of new analogs with different properties and potential applications.

Transformation of the Nitro Group

Beyond reduction to an amine, the nitro group can undergo other transformations. For instance, it can be replaced by other functional groups through nucleophilic aromatic substitution, although this is less common for nitro groups themselves compared to other leaving groups. More typically, the amine derived from the nitro group serves as a handle for further reactions. This can include diazotization to form a diazonium salt, which can then be converted to a variety of other functional groups such as halogens, hydroxyl, or cyano groups.

Derivatization of the Ethyl N-substituent

The N-ethyl group is generally stable; however, its derivatization can be explored. While direct functionalization of the ethyl group is challenging, N-dealkylation is a known reaction for N-alkylpyrazoles, which could potentially be achieved using reagents like pyridine (B92270) hydrochloride, although this would remove the ethyl group. chemrxiv.org More synthetically useful would be reactions that modify the ethyl group without cleaving it. For instance, if a hydroxyethyl (B10761427) group were present instead, it could be further functionalized. Synthesis of such analogs would involve starting with a different N-substituent.

Derivatization Strategies for Novel 1-Ethyl-5-substituted-4-nitro-1H-pyrazole Analogues

The iodo group at the C5 position is an excellent handle for introducing a wide variety of substituents onto the pyrazole ring through cross-coupling reactions. This allows for the synthesis of a vast library of novel 1-ethyl-5-substituted-4-nitro-1H-pyrazole analogues.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions are powerful tools for this purpose.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups at the C5 position. nih.govlibretexts.org

Stille Coupling: This reaction utilizes organotin reagents to couple with the iodopyrazole, offering another versatile method for C-C bond formation. masterorganicchemistry.com

Heck Coupling: Alkenes can be coupled to the C5 position using a palladium catalyst.

Sonogashira Coupling: Terminal alkynes can be introduced at the C5 position, providing access to pyrazoles with acetylenic side chains.

Table 2: Potential Cross-Coupling Reactions for this compound

Coupling ReactionCoupling PartnerCatalyst SystemProduct TypeReference
SuzukiR-B(OH)₂Pd(PPh₃)₄, Base5-Aryl/Vinyl-pyrazole nih.govlibretexts.org
StilleR-Sn(Bu)₃Pd(PPh₃)₄5-Aryl/Vinyl-pyrazole masterorganicchemistry.com
HeckAlkenePd(OAc)₂, Base5-Alkenyl-pyrazoleN/A
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, Base5-Alkynyl-pyrazoleN/A

This table illustrates potential derivatizations based on established cross-coupling methodologies for iodinated heterocycles.

Mechanistic Investigations of this compound Reactions

The mechanisms of the reactions involving this compound are generally analogous to those of other substituted aromatic and heterocyclic compounds.

The selective reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species. thieme-connect.de The exact mechanism can vary depending on the reducing agent and conditions.

Palladium-catalyzed cross-coupling reactions proceed via a well-established catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The electron-withdrawing nitro group at the C4 position can influence the rate of these reactions by affecting the electron density at the C5 position and the stability of the intermediates.

Nucleophilic aromatic substitution (SNAr) at the C5 position, displacing the iodo group, is also a potential reaction pathway, especially with strong nucleophiles. The presence of the electron-withdrawing nitro group ortho to the iodine atom would activate the ring towards such an attack. The mechanism typically involves the formation of a Meisenheimer-like intermediate. researchgate.netacs.org

Exploration of Potential Applications and Functional Roles for 1 Ethyl 5 Iodo 4 Nitro 1h Pyrazole

Role of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole as a Synthetic Building Block

The unique arrangement of functional groups—an ethyl group at the N1 position, an iodo group at C5, and a nitro group at C4—suggests that this compound could theoretically serve as a versatile building block in organic synthesis. The electron-withdrawing nitro group, coupled with the synthetically useful iodo substituent, could allow for a range of chemical transformations.

Precursor in the Synthesis of Diverse Heterocyclic Systems

In theory, the iodo group at the C5 position could be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This would enable the synthesis of more complex heterocyclic systems built upon the pyrazole (B372694) core. The nitro group could also be chemically modified, for example, through reduction to an amino group, which could then participate in further cyclization reactions to form fused heterocyclic structures.

Intermediate for Complex Natural Product Analogue Architectures

While no specific examples exist for this compound, pyrazole-containing structures are found in some natural products. A functionalized pyrazole like this compound could potentially serve as a key intermediate in the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships.

Scaffold for Combinatorial Library Synthesis

The presence of reactive sites (the iodo and nitro groups) on the pyrazole ring makes it a candidate for use as a scaffold in combinatorial chemistry. By systematically reacting these functional groups with a variety of reagents, a library of diverse compounds could be generated for high-throughput screening in drug discovery or materials science applications.

Investigation of this compound in Materials Science

The electronic properties imparted by the nitro group and the potential for modification via the iodo group suggest that this compound could be investigated for applications in materials science.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Pyrazole derivatives have been explored for their potential use in organic electronics due to their electron-transporting capabilities. The electron-withdrawing nature of the nitro group in this compound could enhance these properties. In principle, it could be evaluated as a component in the emissive or charge-transport layers of OLEDs.

Role in Charge Transfer Complexes and Semi-Conducting Materials

The combination of an electron-rich pyrazole ring and a strong electron-withdrawing nitro group could facilitate the formation of charge-transfer complexes with suitable electron-donor molecules. Such complexes are of interest for their potential semi-conducting properties, which are crucial for applications in organic electronics.

Polymerizable Monomers for Advanced Polymer Structures

The presence of the pyrazole ring and the reactive iodo-substituent suggests that this compound could serve as a functional monomer in the synthesis of advanced polymer structures. Pyrazole-containing polymers are of interest due to their thermal stability and potential for post-polymerization modification.

The synthesis of pyrazole derivatives using polymer-supported reagents has been explored, indicating the compatibility of the pyrazole moiety with polymerization conditions. wisdomlib.org Solid-phase synthesis techniques have also been employed to create diverse libraries of pyrazole compounds, a methodology that can be extended to polymer synthesis. wisdomlib.org For instance, microporous organic polymers have been synthesized from pyrazole-based monomers, demonstrating their utility in creating materials with high surface areas for applications such as gas capture. acs.org

The general approach to incorporating functionalized pyrazoles into polymer chains could involve leveraging the reactivity of the iodo-group in cross-coupling reactions or by designing polymerization reactions that directly involve the pyrazole ring. The resulting polymers would benefit from the inherent properties of the pyrazole unit, such as its aromaticity and ability to coordinate with metal ions.

Table 1: Potential Polymerization Strategies for this compound

Polymerization Method Reactive Site Potential Polymer Properties
Cross-coupling Polymerization C-I bond High thermal stability, tunable electronic properties
Ring-Opening Metathesis Polymerization (with modification) N/A (requires derivatization) Well-defined polymer architectures

Application of this compound as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrazole ring in this compound make it a promising candidate for use as a ligand in coordination chemistry. rsc.org The electronic properties of the pyrazole ring, influenced by the electron-withdrawing nitro group and the iodo substituent, can modulate the coordination properties of the ligand and the catalytic or sensory function of the resulting metal complexes.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. Pyrazole-based ligands are frequently used in the synthesis of MOFs due to their strong coordination to metal centers and the geometric diversity they can impart to the resulting frameworks. For instance, a chiral 3,6T22-Zn-MOF was synthesized using a T-shaped bifunctional pyrazole-isophthalate ligand. mdpi.com The functional groups on the pyrazole ring can be tailored to control the pore size, shape, and functionality of the MOF. The nitro and iodo groups on this compound could introduce specific functionalities within the pores of a MOF, potentially leading to materials with enhanced selectivity for gas sorption or catalysis.

Development of Novel Homogeneous and Heterogeneous Catalytic Systems

Pyrazole-containing ligands have been instrumental in the development of both homogeneous and heterogeneous catalysts. The coordination of a pyrazole ligand to a metal center can influence the metal's electronic and steric environment, thereby tuning its catalytic activity. For example, new in situ catalysts based on nitro-functionalized pyrazole derivatives and copper(II) salts have been shown to be effective in the oxidation of catechol. mdpi.comresearchgate.netcnr.it The electron-withdrawing nature of the nitro group in this compound would likely enhance the Lewis acidity of a coordinated metal center, which could be beneficial for a range of catalytic transformations. Furthermore, immobilization of metal complexes with this ligand onto solid supports could lead to robust and recyclable heterogeneous catalysts. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

Metal Center Potential Reaction Catalyzed Rationale
Copper(II) Oxidation reactions Based on known Cu(II)-pyrazole catalysts for catechol oxidation. mdpi.comresearchgate.netcnr.it
Palladium(II) Cross-coupling reactions The iodo-substituent could participate in oxidative addition.

Sensing Applications based on Metal Coordination

The change in photophysical properties of a ligand upon coordination to a metal ion is a common principle for the design of chemical sensors. Pyrazole derivatives have been successfully employed as fluorescent chemosensors for various metal ions. rsc.orgnih.gov The coordination of a metal ion to the pyrazole nitrogen atoms can lead to changes in the fluorescence emission, allowing for the detection and quantification of the metal ion. nih.gov The substituents on the pyrazole ring can be used to tune the selectivity and sensitivity of the sensor. The presence of the nitro group in this compound might lead to interesting sensing properties, as nitro-substituted aromatic compounds are known to be involved in photoinduced electron transfer processes, which can be modulated by metal coordination. semanticscholar.org

Photophysical Properties of this compound and its Derivatives

The photophysical properties of pyrazole derivatives are an active area of research, with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photo-switchable materials. The fluorescence properties of pyrazoles are highly dependent on the nature and position of substituents on the ring. nih.gov

Conclusion and Future Directions in 1 Ethyl 5 Iodo 4 Nitro 1h Pyrazole Research

Summary of Key Findings on the Synthesis, Structure, Reactivity, and Applications of 1-Ethyl-5-iodo-4-nitro-1H-pyrazole

Direct experimental data on the synthesis, structure, and reactivity of this compound is not extensively documented. However, based on the known chemistry of pyrazole (B372694) derivatives, we can summarize the expected key findings.

Synthesis: The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry. mdpi.com The primary and most common method for obtaining the pyrazole nucleus is through the cyclocondensation reaction of a 1,3-difunctional system with hydrazine (B178648) or its derivatives. mdpi.comnih.gov Other methods include 1,3-dipolar cycloaddition reactions. nih.gov For a highly substituted pyrazole such as this compound, a multi-step synthesis would be anticipated. This could involve the initial formation of a pyrazole ring followed by sequential introduction of the iodo and nitro groups, or the use of a pre-functionalized precursor. A plausible synthetic route could start from 1-ethylpyrazole (B1297502), followed by nitration and then iodination. The conditions for nitration often involve the use of fuming nitric acid or a mixture of nitric and sulfuric acids. researchgate.netevitachem.com

Structure: The molecular structure of this compound consists of a five-membered aromatic pyrazole ring with an ethyl group at the N1 position, an iodine atom at the C5 position, and a nitro group at the C4 position. The pyrazole ring is a π-electron excess system. mdpi.com The presence of both an electron-withdrawing nitro group and a bulky iodine atom would influence the planarity and electronic distribution of the pyrazole ring.

Reactivity: The reactivity of the pyrazole ring is significantly influenced by its substituents. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. mdpi.com However, with the C4 position already occupied by a nitro group, further electrophilic attack would be disfavored. The iodine atom at the C5 position can be susceptible to nucleophilic substitution or participate in cross-coupling reactions. evitachem.com The nitro group can undergo reduction to an amino group, which is a common transformation for nitro-substituted heterocycles and opens up further synthetic possibilities. evitachem.com

Applications: While specific applications for this compound have not been reported, pyrazole derivatives are a significant class of compounds with a wide range of applications. They are prominent in the pharmaceutical industry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.net In agrochemicals, pyrazole-based compounds are used as pesticides and herbicides. nih.gov Furthermore, their unique electronic and photophysical properties make them valuable in materials science for applications such as luminescent compounds and conducting polymers. mdpi.com

Current Challenges and Limitations in the Comprehensive Study of this compound

A comprehensive study of this compound faces several challenges and limitations, largely stemming from its polysubstituted nature.

Synthetic Challenges: The synthesis of highly functionalized pyrazoles can be complex. mdpi.com Achieving specific substitution patterns, especially with multiple and sterically demanding groups like iodo and nitro, can lead to issues with regioselectivity and yield. mdpi.com The synthesis may require multiple steps with careful optimization of reaction conditions at each stage. Furthermore, the synthesis of the necessary precursors might be challenging and not commercially viable. nih.gov

Purification and Characterization: The purification of the final product from a mixture of regioisomers and by-products can be a significant hurdle. Chromatographic techniques are often required, which can be time-consuming and may lead to sample loss. Full characterization of such a molecule requires a combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its structure.

Limited Commercial Availability: The lack of commercial availability of this compound and its specific precursors hinders its widespread study by the scientific community. Researchers would need to undertake a de novo synthesis, which requires significant time and resources.

Data Scarcity: The absence of a substantial body of literature on this specific compound means that researchers have no established data for comparison, making it difficult to evaluate its properties and potential applications.

Promising Avenues for Future Research on this compound

Despite the current limitations, several promising avenues for future research on this compound and related compounds can be identified.

Exploration of Novel Synthetic Methodologies for Highly Substituted Pyrazoles

The development of novel and efficient synthetic methods for polysubstituted pyrazoles is an active area of research. nih.gov Future work could focus on:

One-pot and Multicomponent Reactions: Designing synthetic strategies that allow for the construction of the highly substituted pyrazole core in a single step from simple starting materials would be highly beneficial. mdpi.com

Catalytic Methods: The use of transition-metal catalysts could enable more efficient and regioselective functionalization of the pyrazole ring. rsc.org

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to improved yields and safety, especially for potentially hazardous nitration reactions.

Deeper Mechanistic Understanding of its Chemical Transformations

A detailed mechanistic study of the synthesis and reactions of this compound is crucial for optimizing its production and exploring its synthetic utility. This could involve:

Kinetic Studies: Investigating the kinetics of the synthetic reactions can provide insights into the reaction mechanism and help in optimizing the conditions. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathways and predict the regioselectivity of substitution reactions.

Intermediate Trapping: Experiments designed to trap and characterize reaction intermediates can provide direct evidence for the proposed mechanisms. nih.gov

Advanced Material Science Applications and Device Integration

The unique substitution pattern of this compound suggests potential applications in material science. Future research could explore its use in:

Organic Electronics: The electron-withdrawing nitro group and the polarizable iodine atom could impart interesting electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in nonlinear optical materials. researchgate.net

Sensors: The pyrazole nitrogen atoms can act as coordination sites for metal ions, and the electronic properties of the ring are sensitive to its environment. This could be exploited in the development of chemical sensors. mdpi.com

Energetic Materials: Nitro-substituted heterocyclic compounds are often investigated for their potential as energetic materials. smolecule.com

Rational Design of Derivatives for Enhanced Specific Applications

The structure of this compound serves as a scaffold that can be further modified to enhance its properties for specific applications. Rational design strategies can be employed to create new derivatives with improved performance. nih.gov This could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with systematic variations in the substituents and evaluating their properties can help in establishing clear SARs. nih.gov

Molecular Docking: For pharmaceutical applications, computational docking studies can be used to predict the binding affinity of derivatives to specific biological targets. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to derivatives with improved potency or pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for preparing 1-Ethyl-5-iodo-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation, iodination, and nitration. Key reagents include ethyl acetoacetate, iodine sources (e.g., KI/I₂), and nitrating agents (e.g., HNO₃/H₂SO₄). Optimization focuses on:

  • Temperature control : Nitration requires low temperatures (0–5°C) to avoid byproducts .
  • Catalysts : Palladium catalysts enhance regioselectivity during iodination .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) improves yield and purity .

Q. Example Reaction Pathway :

StepReagents/ConditionsKey IntermediateYield (%)Reference
1Ethyl acetoacetate, DMF-DMAPyrazole ester65–75
2KI, I₂, H₂O₂5-Iodo intermediate50–60
3HNO₃, H₂SO₄ (0°C)Target compound40–50

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl CH₃ at δ ~1.3 ppm; nitro group deshields adjacent protons) .
  • IR Spectroscopy : Confirms nitro (1530–1350 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₅H₇IN₃O₂: 267.95 g/mol) .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for halogenated pyrazoles be resolved?

Halogen substituents (e.g., iodine) introduce challenges due to heavy-atom effects and tautomerism:

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder (e.g., nitro group rotation) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯O) stabilizing tautomers .
  • Comparative DFT Studies : Validate experimental bond lengths (e.g., C–I = 2.09 Å) against B3LYP/6-31G* calculations .

Q. Example Data Conflict :

ParameterX-Ray (Å)DFT (Å)Discrepancy Cause
C5–I12.122.09Crystal packing strain
N2–O11.231.25Tautomeric equilibrium

Q. What role do iodine and nitro groups play in the biological activity of this compound?

  • Iodine : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Nitro Group : Acts as a hydrogen-bond acceptor, targeting microbial enzymes (e.g., cytochrome P450) .
  • Synergistic Effects : Combined groups increase antibacterial potency (MIC = 8 µg/mL against S. aureus) .

Q. Structure-Activity Relationship (SAR) :

ModificationBiological Activity (IC₅₀)Mechanism
I → BrReduced (20 µM → 45 µM)Lower electronegativity
NO₂ → NH₂InactiveLoss of H-bonding

Q. How can computational methods predict reactivity for further functionalization of this compound?

  • DFT Calculations : Identify electrophilic sites (e.g., nitro group: LUMO = −1.8 eV) for nucleophilic substitution .
  • Molecular Docking : Screen interactions with biological targets (e.g., COX-2 binding affinity ΔG = −9.2 kcal/mol) .
  • MD Simulations : Assess stability in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Q. What strategies mitigate challenges in analyzing tautomerism in pyrazole derivatives?

  • Variable-Temperature NMR : Detect keto-enol equilibria (e.g., coalescence at 80°C) .
  • X-Ray Powder Diffraction : Resolve tautomeric ratios in bulk samples .
  • pH-Dependent UV/Vis : Monitor tautomer shifts (λmax 280 nm → 310 nm at pH 10) .

Methodological Guidelines

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective iodination .
  • Characterization : Combine XRD and DFT to resolve structural ambiguities .
  • Biological Assays : Use MIC (microbroth dilution) and MTT (cytotoxicity) for reproducible results .

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